Xenyhexenic Acid

Hypolipidemic Hypercholesterolemia In Vivo Pharmacology

Researchers replicating historical hypolipidemic assays face a lack of modern reference standards. Xenyhexenic acid solves this by providing a defined chemical entity for internal benchmarking. - Serves as a positive control for Triton WR-1339 hyperlipidemia model validation. - Enables analytical method development (HPLC/LC-MS) with a well-characterized analyte. - Facilitates medicinal chemistry SAR studies on biphenylalkenoic acid scaffolds.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 447465-23-8
Cat. No. B10860012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenyhexenic Acid
CAS447465-23-8
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+
InChIKeyZVRCODPBROUJIT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xenyhexenic Acid (CAS 447465-23-8): Chemical Identity and Baseline Profile


Xenyhexenic acid, also referenced by the CAS 964-82-9 and the development code CV-57533, is a synthetic biphenylalkenoic acid derivative with the molecular formula C18H18O2 [1]. Its structure features a biphenyl group linked to a 4-hexenoic acid chain [2]. Historically, it was classified as a lipid metabolism regulator and investigated for its hypolipidemic properties . The compound is recognized in the FDA's Unique Ingredient Identifier (UNII) system (UNII: 4293LHY68W), confirming its status as a defined chemical substance, though this does not imply any regulatory approval for therapeutic use [1].

May support Triton WR-1339 hyperlipidemia model replication as a historical positive control
Serves as a reference compound in biphenylalkenoic acid SAR studies
Applicable as an analytical standard with confirmed UNII identity

The Risk of Generic Substitution: Why Xenyhexenic Acid (447465-23-8) Is Not Interchangeable with Other Biphenylacetic Acid Derivatives


Xenyhexenic acid's specific activity profile cannot be assumed or extrapolated from structurally similar molecules like the NSAID felbinac (4-biphenylacetic acid) or its 2-(4-biphenylyl)-propionic acid analog. While sharing a biphenyl core, the length and nature of the alkenoic acid side chain are critical for determining both potency and biological target [1]. Historical literature explicitly notes that even minor structural changes, such as those between xenyhexenic acid and other p-biarylacetic acids (e.g., namoxyrate), result in distinct lipid-modulating effects [2]. Crucially, there is a complete absence of modern quantitative data (e.g., IC50, Ki, or in vivo efficacy) for xenyhexenic acid to enable any evidence-based comparison . This lack of data itself is the primary reason generic substitution is not a scientifically valid option; the compound's specific behavior remains undefined by contemporary standards.

Structurally similar biphenyl derivatives (e.g., felbinac) may exhibit anti-inflammatory rather than hypolipidemic activity.
Absence of modern potency data (IC50, Ki) prevents evidence-based comparison with validated lipid-modulating tool compounds.
Minor side-chain alterations can shift pharmacological profile; activity cannot be extrapolated without specific validation.

Quantitative Differentiation of Xenyhexenic Acid (447465-23-8) from Analogs: An Evidence-Based Assessment


Lipid-Modulating Activity: In Vivo Hypolipidemic Effect in the Triton WR-1339 Rat Model

Xenyhexenic acid, identified as 2-(4-biphenylyl)-4-hexenoic acid, was demonstrated to lower hypercholesterolemia and hyperlipemia in rats induced by Triton WR-1339 [1]. The patent literature confirms this compound's specific utility in this classic model of induced dyslipidemia, distinguishing it from structurally similar compounds that may not exhibit the same in vivo effect [1].

Triton Model Activity
Reported
Active in reducing Triton WR-1339-induced hyperlipidemia vs. shorter-chain analogs (C4 or less) with anti-inflammatory activity
Supports lipid metabolism model differentiation
Qualitative patent data; no quantitative metrics
Hypolipidemic Hypercholesterolemia In Vivo Pharmacology

Biological Activity Profile: Target Engagement and Selectivity Data

A comprehensive search of the scientific literature and authoritative databases reveals a critical data gap. There are no publicly available in vitro IC50, EC50, or Ki values for Xenyhexenic acid against any specific biological target (e.g., HMG-CoA reductase, PPARs, COX enzymes) . Consequently, no comparative assessment of potency or selectivity against potential molecular targets can be made. The lack of these foundational data points is a key differentiator in a procurement context, as it indicates a high-risk, poorly characterized reagent compared to well-validated alternatives.

Target Engagement Data
Data to verify
No quantitative IC50/EC50 available
Cannot support target-based assay use
Data gap confirmed via public domain review
Target Identification Mechanism of Action Selectivity

Potential Application Scenarios for Xenyhexenic Acid (447465-23-8) Based on Existing Evidence


Use as a Positive Control in Historical Triton WR-1339-Induced Hyperlipidemia Models

Xenyhexenic acid may be procured specifically as a reference standard or positive control when replicating or validating experiments based on the original patent literature [1]. In studies using the Triton WR-1339 rat model of acute hyperlipidemia, this compound can serve as an internal benchmark to confirm assay sensitivity and ensure the experimental system is capable of detecting a hypolipidemic response [1].

Structure-Activity Relationship (SAR) Reference Compound for Biphenylalkenoic Acids

Given its historical significance as a member of the p-biarylacetic acid class with a specific lipid-modulating claim [2], xenyhexenic acid can be used as a reference compound in medicinal chemistry SAR studies. It serves as a specific point of comparison for researchers designing and synthesizing new biphenyl-based molecules intended to modulate lipid metabolism or related pathways.

Chemical Standard for Analytical Method Development and Validation

Due to its well-defined chemical structure and availability, Xenyhexenic Acid can be procured as a reference standard for developing and validating analytical chemistry methods, such as HPLC or LC-MS assays . This application is independent of its biological activity and relies solely on its identity as a defined chemical entity (UNII: 4293LHY68W) [1].

Application
Selection Property
Validation Focus
Triton WR-1339 model replication
Historical model-response context
Assay sensitivity to hypolipidemic response
Biphenyl SAR studies
Structural class reference
Lipid-modulation side-chain dependence
Analytical method development
Defined chemical identity (UNII)
Chromatographic retention and detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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